molecular formula C13H11N3O3 B13255377 2-(3-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

2-(3-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No.: B13255377
M. Wt: 257.24 g/mol
InChI Key: KQSOBZKMEKANOV-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one ( 2060043-70-9) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This pyrrolo[1,2-a]pyrimidin-4-one derivative features a 3-nitrophenyl substituent, which can be critical for modulating the compound's electronic properties and biological activity. The core pyrrolopyrimidine scaffold is recognized as a privileged structure in the design of biologically active molecules due to its resemblance to purine bases, allowing it to interact with a variety of enzymatic targets . While specific biological data for this exact analog is limited in public sources, compounds within this structural class have demonstrated a broad spectrum of pharmacological activities in scientific literature. Pyrrolopyrimidine derivatives are extensively investigated for their antimicrobial potential against drug-resistant pathogens , as well as for their capacity to function as potent kinase inhibitors, including p21-activated kinase 4 (PAK4), which is a prominent target in oncology research . The nitrophenyl group incorporated into the structure offers a versatile synthetic handle for further chemical modification through reduction to an aniline, facilitating the exploration of structure-activity relationships and the development of compound libraries for high-throughput screening. This product is intended for research applications exclusively, including but not limited to the synthesis of novel derivatives, the investigation of kinase inhibition mechanisms, and antimicrobial susceptibility testing. It is supplied with a documented Certificate of Analysis to ensure quality and batch-to-batch consistency. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

2-(3-nitrophenyl)-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C13H11N3O3/c17-13-8-11(14-12-5-2-6-15(12)13)9-3-1-4-10(7-9)16(18)19/h1,3-4,7-8H,2,5-6H2

InChI Key

KQSOBZKMEKANOV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=CC(=O)N2C1)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Multi-step Cyclization Approach

  • Starting from 3-nitro-substituted aromatic ketones or aldehydes , these are reacted with amino-pyrrole derivatives or related nitrogen-containing precursors.
  • The reaction is often conducted in the presence of acidic or basic catalysts to facilitate condensation and cyclization.
  • Example: Reaction of 3-nitroacetophenone derivatives with N-aminoethylpyrrole in an acidic medium (e.g., acetic acid) at ambient to moderate temperatures (25–80°C) to form intermediate adducts.
  • Subsequent cyclization is promoted by heating (reflux) or addition of dehydrating agents, yielding the bicyclic pyrrolo[1,2-a]pyrimidin-4-one core with the 3-nitrophenyl substituent at position 2.

Use of Triphenylphosphine and Dimethyl Acetylenedicarboxylate (DMAD)

  • In some synthetic protocols, after initial condensation, triphenylphosphine (PPh3) and DMAD are added to the reaction mixture to induce cycloaddition or ring closure steps.
  • This method has been reported in related pyrrolo and pyrimidine fused systems to afford high yields and purity.

Reflux and Stirring Conditions

  • The reactions generally require stirring under reflux for several hours (4–10 h) to complete the cyclization.
  • Solvents like ethanol, acetic acid, or pyridine are commonly used due to their ability to dissolve reactants and promote the reaction.
  • Temperature control is crucial, typically maintained between 50°C and 100°C.

Characterization and Purification

  • The crude products are often isolated by precipitation upon cooling or addition of water .
  • Purification is achieved by filtration, washing, and recrystallization or by silica gel column chromatography using solvent mixtures such as hexane and ethyl acetate.
  • Characterization techniques include:

Comparative Table of Key Synthetic Parameters

Step Reactants / Reagents Conditions Yield (%) Notes
1 3-nitroacetophenone + N-aminoethylpyrrole Acetic acid, RT, 2 h 75–85 Formation of intermediate adduct
2 Intermediate + PPh3 + DMAD Stirring, RT, 10 min 80–90 Cyclization step
3 Cyclization mixture Reflux in ethanol or pyridine, 4–10 h 70–85 Formation of final bicyclic compound
4 Purification Filtration + recrystallization Pure compound obtained

Research Results and Yields from Literature

  • Yields for the overall synthesis of similar pyrrolo[1,2-a]pyrimidin-4-one derivatives typically range from 70% to 90% depending on the purity of starting materials and reaction conditions.
  • Spectral data confirm the successful incorporation of the 3-nitrophenyl group and the formation of the fused bicyclic ring system.
  • The synthetic route is reproducible and scalable for research purposes.

Summary of Synthesis Insights

  • The preparation of 2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one relies on the strategic choice of starting materials and controlled cyclization conditions.
  • The use of acidic media and refluxing solvents is critical for efficient ring closure.
  • Addition of reagents like triphenylphosphine and DMAD can enhance cyclization efficiency.
  • Purification and characterization confirm the high quality of the final product suitable for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has been explored for various scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

(i) Pyrido[1,2-a]pyrimidin-4-one Derivatives
  • Risperidone (3-{2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) :
    • Replaces the pyrrolo ring with a pyrido system.
    • Substituted with a benzisoxazole-piperidine group and methyl moiety.
    • Pharmacologically active as an atypical antipsychotic, targeting serotonin (5-HT) and dopamine D2 receptors .
(ii) Pyrimido[1,2-a]piperazin-4-one Derivatives
  • 2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one: Features a piperazine-fused pyrimidinone core. Substituted with a difluoromethyl group (C(F)F). Molecular weight: 201.17 g/mol; molecular formula: C₈H₉F₂N₃O .

Substituent Variations on the Aromatic Ring

(i) Nitrophenyl Positional Isomers
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate: Contains a 4-nitrophenyl group (vs. 3-nitro in the target compound). Exhibits a tetrahydroimidazo-pyridine core instead of pyrrolo-pyrimidinone. Physical properties: Yellow solid, m.p. 243–245°C, molecular weight 51% (exact value unspecified) .
(ii) Methoxy-Substituted Analogs
  • 2-(3,4-Dimethoxyphenyl)-7-[(8aR)-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one :
    • Substituted with 3,4-dimethoxyphenyl and methyl groups.
    • Demonstrates how electron-donating methoxy groups alter electronic properties compared to nitro substituents .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features/Applications References
2-(3-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one Pyrrolo-pyrimidinone 3-nitrophenyl Not reported Electron-withdrawing nitro group -
Risperidone Pyrido-pyrimidinone 6-fluoro-benzisoxazolyl, piperidine 410.48 Antipsychotic activity
2-(3,4-Dimethoxyphenyl)-9-methyl-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone 3,4-dimethoxyphenyl, methyl Not reported Methoxy substituents
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-dicarboxylate Tetrahydroimidazo-pyridine 4-nitrophenyl, cyano, ester groups Not reported Positional isomer of nitro group
2-(Difluoromethyl)-pyrimido[1,2-a]piperazin-4-one Pyrimido-piperazinone Difluoromethyl 201.17 Fluorinated substituent

Notes on Structural Influences

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-nitro group in the target compound may enhance stability and alter binding affinity compared to methoxy or methyl substituents in analogs .
  • Core Flexibility : Pyrido and pyrimido systems (as in Risperidone and ) offer distinct conformational rigidity compared to pyrrolo scaffolds, affecting drug-receptor interactions .

Biological Activity

2-(3-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS Number: 2060043-70-9) is a heterocyclic compound characterized by its unique pyrrolo[1,2-a]pyrimidine core structure. This compound has garnered attention for its potential biological activities, particularly in the realm of cancer therapy.

  • Molecular Formula : C13H11N3O3
  • Molecular Weight : 257.24 g/mol
  • IUPAC Name : 2-(3-nitrophenyl)-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one
  • Canonical SMILES : C1CC2=NC(=CC(=O)N2C1)C3=CC(=CC=C3)N+[O-]

The biological activity of 2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is primarily attributed to its interaction with specific molecular targets. The nitrophenyl group enhances its binding affinity to various enzymes and receptors, influencing their activity and potentially modulating cellular pathways involved in cancer proliferation.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential:

  • Inhibition of Cell Proliferation : The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown promising results against HeLa cells with an IC50 comparable to established chemotherapeutics like doxorubicin .
Cell Line IC50 (µM) Comparison Drug IC50 (µM)
HeLa2.59Doxorubicin2.35
MCF74.66Doxorubicin4.57
HCT-1161.98Doxorubicin2.11
  • Mechanism of Action : The compound induces cell cycle arrest at the S phase in HeLa cells and G2/M phase in MCF7 cells. It also promotes early and late apoptosis .

Enzyme Inhibition

The compound acts as a cyclin-dependent kinase 2 (CDK2) inhibitor:

  • By binding to the active site of CDK2, it prevents interaction with cyclin A2, thereby inhibiting cell cycle progression. This mechanism is crucial for developing targeted cancer therapies .

Study on Antiproliferative Activity

A study conducted on various pyrrolo[1,2-a]pyrimidine derivatives demonstrated that those with nitrophenyl substitutions exhibited enhanced antiproliferative effects against pancreatic cancer cell lines (Panc-1), suggesting that structural modifications can significantly impact biological activity .

Anti-inflammatory Potential

While primarily studied for anticancer properties, preliminary research indicates that the compound may also exhibit anti-inflammatory effects by modulating pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages . Further investigation is warranted to fully understand this aspect.

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